![molecular formula C19H18ClN3O3 B7690259 N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B7690259.png)
N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CMX-2043, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. This compound was initially developed as a mitochondrial-targeted antioxidant and has since been studied for its potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to act as a mitochondrial-targeted antioxidant, protecting the mitochondria from oxidative stress and reducing the production of reactive oxygen species (ROS). N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation, and to modulate the expression of genes involved in fibrosis.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation, protect against mitochondrial dysfunction, and attenuate fibrosis. N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to improve cardiac function in models of heart disease and to reduce liver damage in models of liver disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide as a research tool is its potential for therapeutic applications. Studying the effects of N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in disease models can provide insight into its mechanism of action and potential therapeutic benefits. However, one limitation of N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to protect against mitochondrial dysfunction and oxidative stress, which are believed to play a role in the development of these diseases. Another area of interest is its potential as a treatment for cancer, as N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide and its potential therapeutic applications in various disease models.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves several steps, starting with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form the intermediate 4-chloro-3-phenylbut-2-enoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is further reacted with 2-methoxyphenyl isocyanate to form the final product N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide.
Scientific Research Applications
N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-fibrotic properties, making it a promising candidate for the treatment of various diseases. Studies have shown that N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide can protect against cardiac ischemia-reperfusion injury, reduce inflammation in models of arthritis, and attenuate fibrosis in models of liver and lung disease.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-16-6-3-2-5-15(16)19-22-18(26-23-19)8-4-7-17(24)21-14-11-9-13(20)10-12-14/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNGCLVBLZZJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.